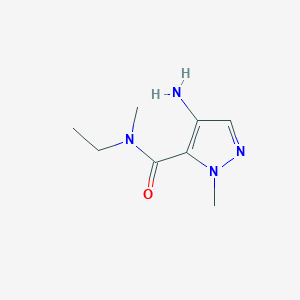![molecular formula C9H16ClNO4S B2718494 2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide CAS No. 2411262-61-6](/img/structure/B2718494.png)
2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide is a chemical compound that has been widely used in scientific research due to its various applications in the field of biochemistry and physiology. This compound is also known as Chlorothiazide, and it belongs to the thiazide class of diuretics. Chlorothiazide is used to treat high blood pressure and edema, and it has been found to have a number of other therapeutic uses as well.
作用機序
Chlorothiazide works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney. This leads to an increase in the excretion of sodium and water, which results in a decrease in blood volume and a reduction in blood pressure. Chlorothiazide also has a vasodilatory effect, which further contributes to its antihypertensive properties.
Biochemical and Physiological Effects:
Chlorothiazide has a number of biochemical and physiological effects on the body. It has been found to reduce the levels of aldosterone, a hormone that regulates sodium and potassium balance in the body. Chlorothiazide also increases the excretion of calcium, which can lead to a decrease in bone density over time. In addition, Chlorothiazide has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in certain conditions.
実験室実験の利点と制限
Chlorothiazide has a number of advantages for use in lab experiments. It is a well-established drug that has been extensively studied, and its mechanism of action is well understood. Chlorothiazide is also relatively easy to administer to animals, and it has a low toxicity profile. However, there are also some limitations to the use of Chlorothiazide in lab experiments. For example, it may not be suitable for use in certain animal models, and its effects may be influenced by factors such as age, sex, and diet.
将来の方向性
There are a number of future directions for research on Chlorothiazide. One area of interest is the potential use of Chlorothiazide in the treatment of osteoporosis. Another area of interest is the development of new thiazide diuretics that may have improved therapeutic profiles. Finally, there is ongoing research into the mechanisms of action of Chlorothiazide and other thiazide diuretics, which may lead to a better understanding of their effects on the body.
合成法
The synthesis of 2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide can be achieved through a multistep process that involves the reaction of various chemicals. The starting material for the synthesis is 2-amino-5-chlorobenzophenone, which is reacted with thionyl chloride to form 2-chloro-5-chlorobenzophenone. This intermediate is then reacted with 4-hydroxythiophene-2-carboxylic acid to form the final product, Chlorothiazide.
科学的研究の応用
Chlorothiazide has been extensively studied for its therapeutic effects on high blood pressure and edema. It has also been found to have a number of other therapeutic uses, including the treatment of diabetes insipidus, osteoporosis, and kidney stones. In addition, Chlorothiazide has been used in scientific research to study the mechanisms of action of thiazide diuretics and their effects on the body.
特性
IUPAC Name |
2-chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-7(10)8(12)11-6-9(13)2-4-16(14,15)5-3-9/h7,13H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSZRUVRAQLRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCS(=O)(=O)CC1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxybenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718413.png)

![(2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2718415.png)


![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2718418.png)


![methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate](/img/structure/B2718423.png)


